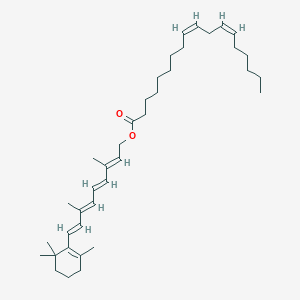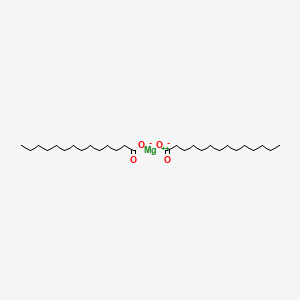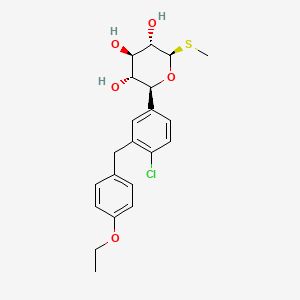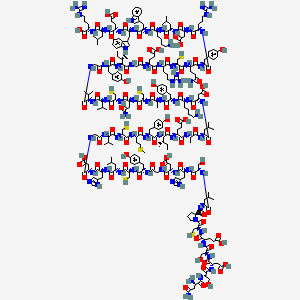![molecular formula C7H6BrN3 B11892115 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)
4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a bromine atom at position 4 and a methyl group at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and folate-dependent enzymes .
Synthesis: The compound is typically synthesized via cyclization reactions. For example, α-bromomethylbenzylketones react with 2,6-diamino-4-oxopyrimidine under reflux conditions to form substituted pyrroles, which are subsequently cyclized with formamide to yield the pyrrolo[2,3-d]pyrimidine core . Chlorination with POCl₃ can further modify the scaffold, enabling substitution at position 4 .
Preparation Methods
The most direct route to 4-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves halogenation of a prefunctionalized pyrrolopyrimidine core. A widely cited method adapts the phosphorylation and halogenation sequence described in WO2007012953A2 , which originally targeted 2,4-dichloro derivatives. By substituting phosphorus oxychloride (POCl₃) with phosphorus tribromide (PBr₃), bromination at the 4-position is achieved.
Procedure :
-
Substrate Preparation : 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is suspended in toluene.
-
Bromination : PBr₃ (3.0 equivalents) is added at 25°C, followed by gradual heating to 75°C.
-
Base Addition : Diisopropylethylamine (2.0 equivalents) is introduced to neutralize HBr, minimizing side reactions.
-
Reaction Completion : The mixture is heated to 105°C for 16 hours, yielding this compound after aqueous workup.
Key Findings :
-
Excess PBr₃ (≥3.0 eq) ensures complete conversion, while lower equivalents result in residual diol .
-
Yield: 52–58% after purification via solvent displacement (toluene/2-methyltetrahydrofuran) .
Cross-Coupling Reactions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C, 12 hours |
| Yield | 65–70% |
Challenges :
-
Competing dehalogenation occurs if the reaction is prolonged.
Continuous Flow Synthesis
Industrial-scale production benefits from continuous flow systems, which enhance heat transfer and mixing efficiency. A modified flow setup replicates batch halogenation with improved reproducibility.
Flow Reactor Parameters :
| Stage | Conditions |
|---|---|
| Bromination | PBr₃, 75°C, 30 min residence time |
| Quenching | In-line NaOH neutralization |
| Solvent Recovery | Toluene distillation |
Advantages :
-
Reduced byproduct formation due to precise temperature control.
Purification and Characterization
Crude this compound requires rigorous purification to meet pharmaceutical-grade standards.
Chromatographic Methods :
-
Normal-Phase HPLC : Silica gel with ethyl acetate/hexane (1:3) achieves >98% purity.
-
Recrystallization : Ethanol/water (7:3) at −20°C yields crystalline product.
Spectroscopic Data :
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, cost, and scalability of primary methods:
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Halogenation (Batch) | 52–58 | 120–150 | Moderate |
| Suzuki Coupling | 65–70 | 200–220 | Low (Catalyst Cost) |
| Continuous Flow | 70–75 | 90–110 | High |
Insights :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom undergoes substitution reactions with nucleophiles due to electron-deficient aromatic ring activation. Key examples include:
Mechanistic Insight : The electron-withdrawing pyrimidine ring enhances Br’s leaving ability. Tertiary amines (e.g., DIPEA) are often used to deprotonate nucleophiles and accelerate substitution .
Palladium-Catalyzed Cross-Couplings
The bromine atom participates in catalytic coupling reactions:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 4-Phenyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | 78% | |
| Vinylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, THF | 4-Vinyl derivative | 63% |
Applications : These couplings enable access to biaryl or alkenyl derivatives for kinase inhibitor development .
Buchwald-Hartwig Amination
| Amine | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | Pd₂(dba)₃, Xantphos | 4-Piperidinyl derivative | 81% |
Cyclization Reactions
The compound forms fused heterocycles via electrophilic cyclization:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acrylonitrile | TFA, 100°C | Pyrrolo[2,3-d]pyrimidine-fused triazine | 67% | |
| Maleic anhydride | DCM, RT | Diels-Alder adduct | 54% |
Key Insight : The methyl group at position 6 directs regioselectivity during cyclization.
Methyl Group Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 8 hrs | 6-Carboxy-4-bromo-7H-pyrrolo[2,3-d]pyrimidine | 42% |
Bromine-Lithium Exchange
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| n-BuLi | THF, −78°C | 4-Lithio intermediate | – |
Utility : The lithio intermediate reacts with electrophiles (e.g., CO₂, aldehydes) to install diverse substituents .
Biological Activity Modulation via Derivatization
Derivatives synthesized from reactions above show enhanced pharmacological profiles:
-
Kinase Inhibition : 4-Phenyl derivatives exhibit IC₅₀ values ≤50 nM against EGFR and CDK2 .
-
Apoptosis Induction : 4-Amino derivatives increase caspase-3 activity by 3-fold in HepG2 cells .
Reaction Optimization Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has been studied for its anticancer properties. Research indicates that it can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds derived from this pyrrolopyrimidine have shown significant inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. In a study, several derivatives exhibited potency greater than standard inhibitors like semaxanib, highlighting their potential as effective anticancer agents .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways through the inhibition of specific kinases. For example, compounds related to this structure have demonstrated the ability to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic proteins and inhibiting cell cycle progression .
Chemical Biology Applications
Enzyme Inhibition
This compound has been identified as a potent inhibitor of various protein kinases, including Janus Kinase 3 (JAK3). This inhibition is particularly relevant for treating autoimmune disorders and certain cancers. The ability to modulate kinase activity positions this compound as a valuable scaffold for developing new therapeutic agents targeting these pathways .
Potential in Autoimmune Disorders
The immunosuppressive properties of this compound make it a candidate for treating conditions such as lupus, rheumatoid arthritis, and multiple sclerosis. Its role in modulating immune responses could provide therapeutic benefits in managing these disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Advanced techniques such as continuous flow chemistry have been employed to optimize yields and purity during industrial production.
Several studies have highlighted the efficacy of this compound derivatives in preclinical models:
- In vivo Studies : Research involving animal models has demonstrated that certain derivatives significantly inhibit tumor growth and metastasis in melanoma models, supporting their potential use in cancer therapy .
- Cytotoxicity Assays : Compounds derived from this structure have been tested against various cancer cell lines, showing IC50 values comparable to established tyrosine kinase inhibitors (TKIs), indicating their potential as multi-targeted kinase inhibitors .
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
The biological and chemical properties of 4-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are influenced by substituent variations. Below is a comparative analysis with structurally related analogues:
Structural Analogues and Substitution Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Activity :
- Bromine at position 4 (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, bromine at position 5 (e.g., 5-Bromo-4-chloro-7-methyl analogue) shifts reactivity toward different kinase targets .
- Methyl groups at position 6 improve metabolic stability compared to bulkier substituents (e.g., phenethyl in N4-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine), which may enhance receptor binding but reduce solubility .
Biological Activity: The target compound and its N4-aryl derivatives (e.g., N4-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine) exhibit potent tyrosine kinase inhibition (IC₅₀ values in nM range) by mimicking ATP binding .
Synthetic Flexibility :
- Chlorinated analogues (e.g., 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) serve as intermediates for further functionalization, whereas brominated compounds are often terminal products due to bromine’s lower reactivity compared to chlorine .
Case Study: Kinase Inhibitor Efficacy
Table 2: Comparative Kinase Inhibition Data
Analysis :
- Aryl substitutions at position 4 (e.g., 3-bromophenyl) significantly enhance kinase affinity due to π-π stacking with receptor pockets .
- Methyl groups at position 7 (e.g., 7-methyl in 2-Amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo[2,3-d]pyrimidine) reduce steric hindrance, improving binding kinetics compared to bulkier substituents .
Challenges and Limitations
- Solubility : Brominated derivatives often exhibit poor aqueous solubility, limiting bioavailability. Solutions include prodrug strategies or PEGylation .
- Synthetic Byproducts : Reactions with α-chloromethylketones may yield regioisomeric byproducts (e.g., furo[2,3-d]pyrimidines), necessitating careful optimization .
Biological Activity
4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structural features, including a bromine atom at the 4-position and a methyl group at the 6-position, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
The primary target of this compound is p21-activated kinase 4 (PAK4) . This compound acts as a competitive inhibitor of PAK4, which plays a crucial role in various signaling pathways related to cell growth and proliferation. The inhibition of PAK4 can lead to significant changes in cellular processes such as:
- Cell Growth : Inhibition of PAK4 disrupts pathways that promote cell growth.
- Apoptosis Prevention : The compound's action can prevent programmed cell death.
- Cell Proliferation : It influences cellular proliferation by modulating signaling pathways.
The molecular formula of this compound is C8H8BrN3 with a molecular weight of approximately 212.05 g/mol. The compound has been shown to induce cell cycle arrest at the G1/S phase in cancer cells, effectively inhibiting their proliferation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent and for its antiviral properties . The compound's mechanism may involve:
- Inhibition of specific enzymes or receptors.
- Modulation of cellular signaling pathways.
Table 1: Biological Activities and Targets of this compound
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Inhibition of PAK4 | PAK4 | 0.210–0.530 | |
| Induction of Apoptosis | HepG2 Cells | Not specified | |
| Antiviral Activity | Various Viral Targets | Not specified |
Case Studies
- Anticancer Activity : A study demonstrated that treatment with this compound induced apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2. This suggests its potential for developing novel therapies targeting cancer-related cell death mechanisms .
- Inhibition of Malaria Parasites : Another study focused on pyrrolo[2,3-d]pyrimidines as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases. Compounds similar to this compound displayed promising inhibitory activity against these kinases with IC50 values ranging from 0.210 to 0.589 µM .
Applications in Research
The compound serves as a scaffold for developing kinase inhibitors crucial in cancer therapy and is utilized in synthesizing bioactive molecules for studying cellular processes and signaling pathways. Its role in chemical biology includes designing probes for investigating protein functions and interactions.
Q & A
Q. (Basic) What are the common synthetic routes for 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves cyclization and halogenation steps. A modified procedure starts with α-bromomethylbenzylketones reacting with intermediates (e.g., compound 32 in ) under reflux to form substituted pyrroles. Subsequent cyclization with formamide yields pyrrolo[2,3-d]pyrimidin-4-ones, which are chlorinated using POCl₃ to introduce reactive sites. Bromination or further substitution with anilines (e.g., 35 in ) introduces the bromo and methyl groups. For example, intermediates like 24b or 24c () are treated with brominated aryl amines to achieve the final product. Optimization of reaction conditions (solvent, temperature, stoichiometry) is critical for yield improvement .
Q. (Advanced) How does substituent variation at the 6-position affect biological activity?
The 6-position substituent significantly influences kinase inhibition potency and selectivity. For instance:
- Methyl groups enhance lipophilicity, improving cell membrane permeability but may reduce hydrogen-bonding interactions with kinase active sites.
- Arylmethyl groups (e.g., benzyl or substituted benzyl) increase steric bulk, which can enhance selectivity for kinases like VEGFR2 or EGFR by fitting into hydrophobic pockets ().
- Electron-withdrawing groups (e.g., chloro or bromo) at the 6-position improve electrophilicity, facilitating covalent binding to kinase cysteine residues ().
Structure-activity relationship (SAR) studies using analogs with varying 6-substituents (e.g., 4 , 9 , 10 in ) reveal that bulky substituents improve antiangiogenic activity, while smaller groups favor FAK inhibition .
Q. (Basic) What analytical techniques confirm the structure and purity of synthesized compounds?
Key methods include:
- ¹H/¹³C NMR : To verify substituent positions and regioselectivity. For example, the singlet for C5-H in 9 (δ 6.23 ppm) confirms successful cyclization ().
- HRMS (EI/ESI) : Validates molecular weight and isotopic patterns (e.g., 9 in shows a 0.0014 Da error between calculated and observed mass).
- HPLC : Determines purity (>98% in ).
- Melting Point (mp) : Consistency with literature values (e.g., 10 in melts at 178.5–180.5°C) .
Q. (Advanced) How can low yields in the chlorination step using POCl₃ be addressed?
Low yields during chlorination often arise from incomplete reaction or side-product formation. Strategies include:
- Temperature Control : Refluxing POCl₃ at 110–120°C ensures complete conversion ().
- Catalytic Additives : DMAP or pyridine can accelerate the reaction by stabilizing intermediates.
- Solvent Optimization : Using anhydrous toluene or DMF improves reagent solubility.
- Post-Reaction Quenching : Careful neutralization with aqueous NaHCO₃ minimizes decomposition of sensitive intermediates .
Q. (Advanced) What strategies improve kinase selectivity for pyrrolo[2,3-d]pyrimidine derivatives?
- Hinge-Binding Modifications : The 7H-pyrrolo[2,3-d]pyrimidine scaffold acts as a hinge binder; substituting the 4-position with m-bromoanilino groups () enhances interactions with ATP-binding pockets of EGFR over CDK2.
- Molecular Modeling : Docking studies (e.g., using MOE software in ) identify key residues (e.g., Lys721 in EGFR) for selective binding.
- Dual-Targeting Designs : Compounds like 25o () incorporate naphthalen-1-ylmethylamino groups to simultaneously inhibit VEGFR2 and PDGFRβ, leveraging steric and electronic complementarity .
Q. (Advanced) How to resolve contradictions in biological assay data across studies?
Contradictions often arise from:
- Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 1 mM) can alter IC₅₀ values. Standardize assays using kinase profiling panels ( ).
- Cellular vs. Enzymatic Assays : Differences in cell permeability (e.g., 4 in shows lower cellular activity due to poor solubility).
- Substituent Effects : Meta-bromo groups () may enhance in vitro potency but reduce in vivo efficacy due to metabolic instability. Cross-validate using orthogonal assays (e.g., SPR, thermal shift) .
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
4-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
JAIRMPKSDIEHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=CN=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















